molecular formula C26H22ClN3O6 B11424584 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

Cat. No.: B11424584
M. Wt: 507.9 g/mol
InChI Key: NAQVOAOTJSRTAO-UHFFFAOYSA-N
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Description

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the 1,3-benzodioxole and 3-methoxyphenyl intermediates, followed by their coupling with an imidazolidinone core. The final step involves the acylation of the imidazolidinone with 4-chlorophenylacetyl chloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    N4-(1,3-benzodioxol-5-ylmethyl)-6-(3-methoxyphenyl)pyrimidine-2,4-diamine: Shares structural similarities but differs in its core structure and functional groups.

    Ethanediamine, N-(1,3-benzodioxol-5-ylmethyl), N,N’-diacetyl: Another related compound with different functional groups and applications.

Uniqueness

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22ClN3O6

Molecular Weight

507.9 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide

InChI

InChI=1S/C26H22ClN3O6/c1-34-20-4-2-3-19(12-20)30-25(32)21(13-24(31)28-18-8-6-17(27)7-9-18)29(26(30)33)14-16-5-10-22-23(11-16)36-15-35-22/h2-12,21H,13-15H2,1H3,(H,28,31)

InChI Key

NAQVOAOTJSRTAO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(N(C2=O)CC3=CC4=C(C=C3)OCO4)CC(=O)NC5=CC=C(C=C5)Cl

Origin of Product

United States

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